Methyl (2R)-2-amino-5-methylhexanoate
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Overview
Description
Methyl (2R)-2-amino-5-methylhexanoate is an organic compound with a chiral center, making it an enantiomerically pure substance. It is a derivative of amino acids and is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-amino-5-methylhexanoate typically involves the esterification of the corresponding amino acid. One common method is to start with (2R)-2-amino-5-methylhexanoic acid, which is then reacted with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain amino acids.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2R)-2-amino-5-methylhexanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows it to interact selectively with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-5-methylhexanoate: The enantiomer of Methyl (2R)-2-amino-5-methylhexanoate, with different biological activity.
Ethyl (2R)-2-amino-5-methylhexanoate: An ester derivative with a different alkyl group.
Methyl (2R)-2-amino-4-methylpentanoate: A structurally similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with enzymes and receptors makes it valuable in research and industrial applications.
Biological Activity
Methyl (2R)-2-amino-5-methylhexanoate, an amino acid derivative, has garnered attention for its potential biological activities. This compound is part of a broader class of amino acids that exhibit various pharmacological properties, including neuroactive and anti-inflammatory effects. This article synthesizes available research findings to elucidate the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the second carbon, which contributes to its biological activity.
1. Neuroactive Properties
Research indicates that this compound may exhibit neuroactive properties similar to other amino acid derivatives. A study exploring various amino acid derivatives found that certain analogs could modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines. For instance, it reduced interleukin-6 (IL-6) levels significantly compared to untreated controls .
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains. A comparative analysis with known antimicrobial agents indicated that this compound exhibited moderate inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Neuroactivity | Modulation of GABA/glutamate systems | |
Anti-inflammatory | Reduced IL-6 production | |
Antimicrobial | MIC against S. aureus and E. coli |
Case Study 1: Neuroactive Effects
In a controlled experiment, a series of methylated amino acids were administered to neuronal cell cultures to assess their impact on neurotransmitter release. This compound was found to enhance GABAergic transmission, suggesting its potential as a therapeutic agent for conditions like anxiety and epilepsy .
Case Study 2: Inflammation in Human Cells
A study involving human peripheral blood mononuclear cells (PBMCs) treated with this compound showed a significant decrease in TNF-alpha and IL-6 levels post-treatment, indicating its role in modulating inflammatory responses .
Properties
IUPAC Name |
methyl (2R)-2-amino-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUUVQGLXPIZRL-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.